(2-(3-Fluoropropoxy)phenyl)boronic acid
Overview
Description
“(2-(3-Fluoropropoxy)phenyl)boronic acid” is a boronic acid derivative with the empirical formula C12H10BFO3 and a molecular weight of 232.02 . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFC1=CC(OC2=C(B(O)O)C=CC=C2)=CC=C1
. The InChI representation is 1S/C12H10BFO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,15-16H
. Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents to a metal catalyst .Mechanism of Action
Target of Action
The primary target of (2-(3-Fluoropropoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which this compound participates in, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
It is known that organoboron reagents, such as this compound, are relatively stable and readily prepared . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This leads to the creation of new organic compounds through the Suzuki–Miyaura coupling reaction .
Action Environment
The action of this compound is influenced by environmental factors. The Suzuki–Miyaura coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . These conditions, along with the general environmental benign nature of organoboron reagents, can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Boronic acids have been gaining interest in medicinal chemistry, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(2-(3-Fluoropropoxy)phenyl)boronic acid”, may have promising applications in the development of new drugs .
properties
IUPAC Name |
[2-(3-fluoropropoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-5,12-13H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTHFPLODUPIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCCF)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669698 | |
Record name | [2-(3-Fluoropropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
958452-26-1 | |
Record name | [2-(3-Fluoropropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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